molecular formula C13H10N2 B8360983 (4-Pyridinyl)phenylacetonitrile CAS No. 5005-38-9

(4-Pyridinyl)phenylacetonitrile

Cat. No. B8360983
CAS RN: 5005-38-9
M. Wt: 194.23 g/mol
InChI Key: YEDKAQGUIMBQLL-UHFFFAOYSA-N
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Patent
US06060484

Procedure details

The compound was prepared substantially in accordance with the procedure detailed in Example 12A, using the compound of Example 15A, benzyl cyanide (3.3 ml, 28.7 mmol) and potassium t-butoxide (6.44 g, 57.4 mmol) in 60 ml of DMF.
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
6.44 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][C:11](C)([O-])[CH3:12].[K+].[CH3:16][N:17]([CH:19]=O)C>>[C:2]1([CH:1]([C:11]2[CH:12]=[CH:19][N:17]=[CH:16][CH:10]=2)[C:8]#[N:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Step Three
Name
Quantity
6.44 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared substantially in accordance with the procedure

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C#N)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.